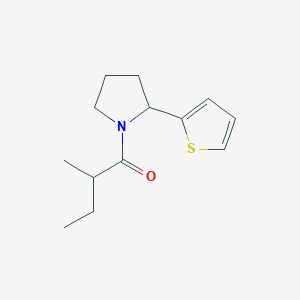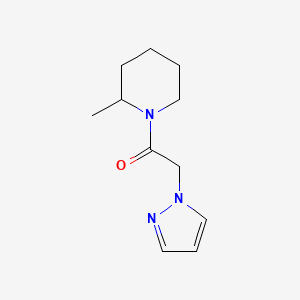
2-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained significant attention in the scientific community due to its potential for abuse and addiction. MDPV is a potent psychostimulant that acts on the central nervous system, producing effects similar to those of cocaine and amphetamines.
Mécanisme D'action
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, producing the psychostimulant effects associated with MDPV use. MDPV also acts as a potent agonist at the α2-adrenergic receptor, which may contribute to its stimulant effects.
Biochemical and Physiological Effects
MDPV produces a range of biochemical and physiological effects in the body. In laboratory experiments, MDPV has been shown to increase dopamine, norepinephrine, and serotonin levels in the brain. This results in increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. MDPV has also been shown to produce rewarding effects, indicating its potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages for laboratory experiments. It is relatively easy to synthesize and can be produced using readily available reagents. MDPV also produces powerful psychostimulant effects, making it useful for studying the effects of stimulants on the brain and behavior. However, due to its potential for abuse and addiction, the use of MDPV in laboratory experiments is strictly regulated in many countries. Additionally, the effects of MDPV on the brain and behavior may not accurately reflect the effects of other stimulants, such as cocaine or amphetamines.
Orientations Futures
There are several future directions for research on MDPV. One area of research is the development of treatments for MDPV addiction. Another area of research is the development of new synthetic cathinones that produce less harmful effects than MDPV. Additionally, further research is needed to fully understand the effects of MDPV on the brain and behavior, as well as its potential for abuse and addiction.
Conclusion
In conclusion, MDPV is a potent synthetic cathinone that has gained significant attention in the scientific community due to its potential for abuse and addiction. MDPV produces powerful psychostimulant effects, making it useful for studying the effects of stimulants on the brain and behavior. However, due to its potential for abuse and addiction, the production and distribution of MDPV are strictly regulated in many countries. Further research is needed to fully understand the effects of MDPV on the brain and behavior, as well as its potential for abuse and addiction.
Méthodes De Synthèse
MDPV is synthesized by the reaction of pyrrolidine and β-keto-thiophene. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using chromatography techniques. The synthesis method for MDPV is relatively simple and can be carried out using readily available reagents. However, due to the potential for abuse and addiction, the production and distribution of MDPV are strictly regulated in many countries.
Applications De Recherche Scientifique
MDPV has been the subject of extensive research due to its potential for abuse and addiction. In laboratory experiments, MDPV has been shown to produce powerful psychostimulant effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. MDPV has also been shown to produce rewarding effects, indicating its potential for abuse and addiction.
Propriétés
IUPAC Name |
2-methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-3-10(2)13(15)14-8-4-6-11(14)12-7-5-9-16-12/h5,7,9-11H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKXFLDWUGBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)



![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)

![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)

